molecular formula C23H23BrN2O5S B2654550 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1216469-90-7

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2654550
CAS No.: 1216469-90-7
M. Wt: 519.41
InChI Key: RTUFOIPOFQSATC-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing heterocyclic derivative with a dihydropyridinone core. Its structure features a 4-bromobenzenesulfonyl group at position 3, methyl substituents at positions 4 and 6 of the dihydropyridinone ring, and an N-(2-methoxy-5-methylphenyl)acetamide side chain. The bromine atom enhances electrophilic reactivity, while the methoxy and methyl groups on the phenyl ring influence lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O5S/c1-14-5-10-20(31-4)19(11-14)25-21(27)13-26-16(3)12-15(2)22(23(26)28)32(29,30)18-8-6-17(24)7-9-18/h5-12H,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUFOIPOFQSATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, including the formation of the bromobenzenesulfonyl intermediate, followed by its reaction with the appropriate pyridine and acetamide derivatives. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide exhibit significant anticancer properties. The sulfonyl group can enhance the compound's ability to interact with specific enzymes involved in cancer cell proliferation. Studies have shown that such compounds can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to bind effectively to active sites of various enzymes, thereby modulating their activity. For instance, the interaction with proteases has been a focus of research due to the sulfonamide's ability to form strong non-covalent interactions.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of the Akt signaling pathway, which is crucial for cell survival and proliferation .

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition properties of related compounds. It was found that these compounds could effectively inhibit serine proteases, leading to decreased activity in inflammatory processes .

Mechanism of Action

The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromobenzenesulfonyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with sulfonamides and heterocyclic derivatives. Below is a comparative analysis based on the evidence:

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Key Substituents Potential Applications References
2-[3-(4-Bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide Dihydropyridinone 4-Bromobenzenesulfonyl, 4,6-dimethyl, N-(2-methoxy-5-methylphenyl)acetamide Enzyme inhibition, antimicrobial
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine 5-Bromo-pyrimidinylsulfanyl, 2,4,6-trimethylbenzenesulfonamide Kinase inhibition, antitumor
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)ethyl)-N-(4-sulfamoylphenyl)acetamide [B13] Tetrahydropyrimidinone 4-Sulfamoylphenyl, thio-linked tetrahydropyrimidinone Antibacterial, anti-inflammatory

Key Observations :

Core Heterocycle: The target compound’s dihydropyridinone core (a partially saturated pyridine derivative) contrasts with the pyrimidine or tetrahydropyrimidinone cores in analogs. The 4,6-dimethyl substitution on the dihydropyridinone ring may sterically hinder enzymatic degradation, a feature absent in the pyrimidine-based analogs .

Sulfonamide/Sulfonyl Groups: The 4-bromobenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, which could enhance binding to enzymes (e.g., carbonic anhydrases) compared to the 2,4,6-trimethylbenzenesulfonamide group in the pyrimidine analog . antimicrobials) .

Acetamide Side Chains: The N-(2-methoxy-5-methylphenyl)acetamide moiety in the target compound offers a balance of lipophilicity (methyl) and polarity (methoxy), differing from the thio-linked tetrahydropyrimidinone in B13, which may improve membrane permeability .

Biological Activity

The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by the presence of bromobenzenesulfonyl and methoxy-substituted phenyl groups, suggests diverse biological activities that merit detailed exploration.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The sulfonyl and amide functional groups are known to participate in enzyme inhibition and receptor binding, which may lead to significant pharmacological effects. Preliminary studies suggest that the compound may act on pathways involved in:

  • Enzyme inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
  • Receptor modulation : Interacting with specific receptors to elicit physiological responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The sulfonamide moiety is particularly noted for its activity against bacterial infections.

Case Studies

  • Antibacterial Activity : In a study examining related compounds, it was found that derivatives of dihydropyridine exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests a potential for the compound to be developed as an antibacterial agent .
  • Anticancer Potential : Another case study highlighted the cytotoxic effects of similar dihydropyridine derivatives on cancer cell lines, indicating that the compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Comparative Biological Activity Table

Compound NameAntibacterial ActivityAnticancer ActivityMechanism
F195-0614ModerateHighEnzyme inhibition
F195-0616HighModerateReceptor modulation

Q & A

Q. What experimental strategies are recommended for synthesizing this compound with high purity and yield?

Methodological Answer: Synthesis of this compound requires multi-step organic reactions, leveraging nucleophilic substitution and sulfonylation. Key steps include:

  • Sulfonylation of pyridinone : React 4-bromobenzenesulfonyl chloride with a substituted dihydropyridinone under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
  • Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the pyridinone intermediate with 2-methoxy-5-methylaniline.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving ≥95% purity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation4-Bromobenzenesulfonyl chloride, DCM, 0°C → RT, 12h65–7085–90
Acetamide CouplingEDC, HOBt, DMF, 24h50–5590–92
PurificationSilica gel (EtOAc/Hex 3:7)≥95

Q. What spectroscopic and crystallographic methods are optimal for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR (400–600 MHz, DMSO-d6d_6) to confirm substituent positions and stereochemistry. Key signals: sulfonyl group (δ 7.6–8.1 ppm, aromatic), dihydropyridinone (δ 2.2–2.5 ppm, methyl groups) .
  • X-ray Crystallography : For absolute configuration, use SHELXL (single-crystal X-ray diffraction) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via full-matrix least-squares on F2F^2 ensures <5% R-factor .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield in the sulfonylation step?

Methodological Answer: Employ statistical Design of Experiments (DoE) to identify critical variables:

  • Factors : Temperature (0–25°C), stoichiometry (1.0–1.5 eq sulfonyl chloride), base (pyridine vs. Et3_3N).
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between factors. For example, excess sulfonyl chloride (1.3 eq) at 15°C with Et3_3N increases yield to 78% .

Q. Table 2: DoE Results for Sulfonylation Optimization

RunTemp (°C)Equiv. Sulfonyl ChlorideBaseYield (%)
101.0Pyridine62
2251.5Et3_3N75
3151.3Et3_3N78

Q. How can computational methods predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The sulfonyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity at the pyridinone ring .
  • Molecular Docking (AutoDock Vina) : Screen against biological targets (e.g., kinases). The bromophenyl group may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic lysine residues .

Q. How to address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Use hierarchical clustering of IC50_{50} values from independent assays. Discrepancies may arise from cell line variability (e.g., HEK293 vs. HeLa) or assay conditions (ATP concentration in kinase assays).
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., sulfonylation).
  • Membrane Separation Technologies : Use nanofiltration (MWCO 500 Da) to remove unreacted intermediates and byproducts efficiently .

Q. How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation (ICH Guidelines) : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions.
  • LC-MS/MS Analysis : Monitor degradation products. The dihydropyridinone ring is prone to hydrolysis at pH > 8, requiring buffered formulations (pH 6–7) .

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